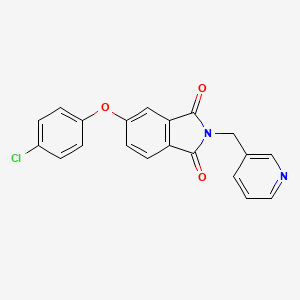![molecular formula C24H23N5 B12555134 N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine CAS No. 142991-51-3](/img/structure/B12555134.png)
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine is an organic compound with the molecular formula C27H24N6. This compound is known for its strong coordination properties, making it a valuable ligand in the formation of metal complexes. It is commonly used in various fields of chemistry and industry due to its ability to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-pyridinemethanamine with benzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various halides or nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism of action of N1,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination forms stable metal-ligand complexes, which can influence various chemical and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-pyridylmethyl)amine: Another ligand with similar coordination properties but different structural features.
Tripicolylamine: A related compound with three pyridyl groups attached to a central nitrogen atom.
Uniqueness
N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine is unique due to its specific arrangement of pyridyl groups and benzene-1,2-diamine core, which provides distinct coordination properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific coordination environments are required.
Propriétés
Numéro CAS |
142991-51-3 |
|---|---|
Formule moléculaire |
C24H23N5 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-N,2-N,2-N-tris(pyridin-2-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C24H23N5/c1-2-13-24(23(12-1)28-17-20-9-3-6-14-25-20)29(18-21-10-4-7-15-26-21)19-22-11-5-8-16-27-22/h1-16,28H,17-19H2 |
Clé InChI |
HRIOLLNKQNRAEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)N(CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


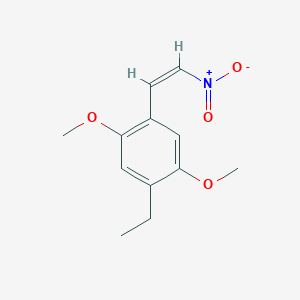
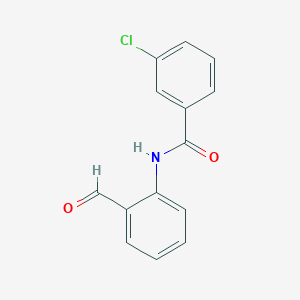

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
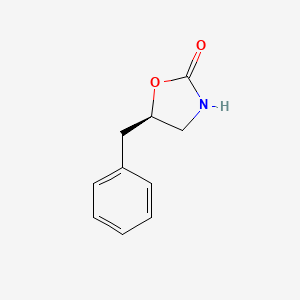
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
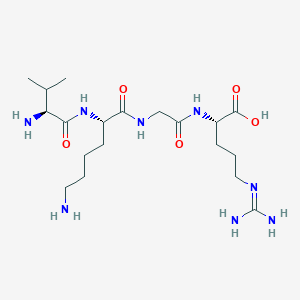
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
